N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide
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Overview
Description
N,2,5-Trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a pyrazole ring, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which is then reacted with various reagents to introduce the benzenesulfonamide group. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or organometallic reagents are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and antimicrobial agent .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1H-pyrazole-5-carboxamide derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Indole derivatives: Indole-based compounds also show a wide range of biological activities and are structurally similar due to the presence of aromatic rings.
Uniqueness: N,2,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide is unique due to its specific substitution pattern and the presence of both pyrazole and benzenesulfonamide groups. This combination of functional groups provides a distinct set of chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C14H19N3O2S |
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Molecular Weight |
293.39 g/mol |
IUPAC Name |
N,2,5-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H19N3O2S/c1-11-5-6-12(2)14(9-11)20(18,19)16(3)10-13-7-8-15-17(13)4/h5-9H,10H2,1-4H3 |
InChI Key |
UOSZJDNVBPAGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC2=CC=NN2C |
Origin of Product |
United States |
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